Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(33113,7)decane, 1,3,6,6-tetrabromo- is a complex organic compound characterized by its unique tricyclic structure and the presence of four bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- typically involves the bromination of Tricyclo(3.3.1.13,7)decane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where Tricyclo(3.3.1.13,7)decane is reacted with bromine in a controlled environment. This method ensures consistent quality and high yield of the final product. The use of advanced reactors and automation can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative processes can lead to the formation of new functional groups on the tricyclic framework.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction and oxidation can lead to partially or fully de-brominated compounds or oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- involves its interaction with molecular targets through its bromine atoms and tricyclic structure. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions. The compound’s ability to undergo substitution, reduction, and oxidation reactions makes it versatile in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tricyclo(3.3.1.1(3,7))decane: A similar tricyclic compound without bromine atoms.
Adamantane: Another tricyclic compound with a different structural arrangement.
Tricyclo(3.3.1.1(3,7))decane-1-carbonitrile: A derivative with a nitrile group instead of bromine atoms.
Uniqueness
Tricyclo(3.3.1.13,7)decane, 1,3,6,6-tetrabromo- is unique due to the presence of four bromine atoms, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its structural complexity make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
80859-69-4 |
---|---|
Molekularformel |
C10H12Br4 |
Molekulargewicht |
451.82 g/mol |
IUPAC-Name |
1,3,6,6-tetrabromoadamantane |
InChI |
InChI=1S/C10H12Br4/c11-8-1-6-2-9(12,5-8)4-7(3-8)10(6,13)14/h6-7H,1-5H2 |
InChI-Schlüssel |
KMMLSHQAUHBYIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC(C2(Br)Br)CC1(C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.